

Physicochemical Profiling & Optimization of Substituted Azepanes: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-hydroxy-3-methylazepane-1-carboxylate*

CAS No.: 1801454-25-0

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Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "Goldilocks" zone in medicinal chemistry—offering greater conformational flexibility than the rigid piperidine ring while maintaining more structural definition than acyclic amines. This 7-membered nitrogen heterocycle is a privileged pharmacophore in antihistamines (e.g., Azelastine), antidiabetics (e.g., Tolazamide), and emerging neurological targets.

However, the azepane ring introduces unique challenges in conformational analysis and metabolic stability. Unlike the well-defined chair conformation of piperidine, azepanes exist in a dynamic pseudorotational equilibrium. This guide provides a technical roadmap for characterizing and optimizing substituted azepanes, focusing on their thermodynamic preferences, ionization behavior, and metabolic liabilities.

Conformational Dynamics: The Twist-Chair/Twist-Boat Equilibrium

The most critical physicochemical distinction of the azepane ring is its flexibility.^[1] While cyclohexane and piperidine reside predominantly in a rigid chair conformation (barrier ~10 kcal/mol), azepane occupies a flatter energy surface.

The Energy Landscape

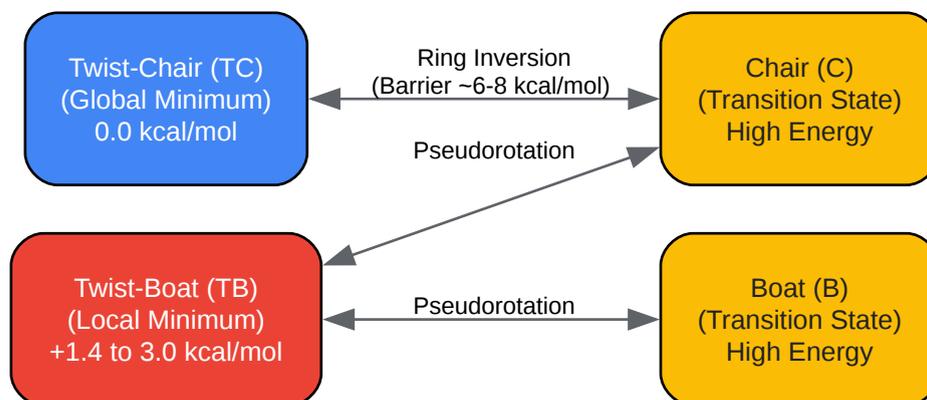
The azepane ring does not adopt a perfect chair due to the odd number of ring atoms (7). Instead, it fluctuates between two primary low-energy families:[2]

- Twist-Chair (TC): The global minimum for unsubstituted azepane.[3] It minimizes transannular interactions and torsional strain.
- Twist-Boat (TB): A local minimum, typically 1.4 – 3.0 kcal/mol higher in energy than the TC form.

The interconversion between these forms occurs via pseudorotation, a low-barrier process that allows the ring to "ripple" through various conformations without fully inverting.

Graphviz Diagram: Conformational Interconversion

The following diagram illustrates the energy relationship between the Twist-Chair and Twist-Boat conformers and the transition states involved.



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Caption: Energy landscape of azepane. The Twist-Chair is the most stable form, but the Twist-Boat is thermally accessible, influencing binding entropy.

Impact of Substitution

Substituents on the azepane ring can "lock" the conformation, significantly altering the entropy of binding:

- C4/C5 Substitution: Bulky groups (e.g., tert-butyl, phenyl) at positions 4 or 5 strongly prefer the equatorial orientation within the Twist-Chair conformation to avoid transannular strain.
- Geminal Disubstitution: Gem-dimethyl groups can raise the barrier to inversion, rigidifying the scaffold and potentially improving metabolic stability.

Physicochemical Properties: Basicity & Lipophilicity[4][5]

Basicity (pKa)

Contrary to the intuition that "larger rings are more basic," the 7-membered azepane is slightly less basic than its 5- and 6-membered counterparts. This is attributed to solvation effects; the larger hydrophobic surface area of the azepane cation destabilizes the solvation shell relative to the compact pyrrolidinium ion.

Table 1: Comparative Basicity of Saturated Cyclic Amines

Heterocycle	Ring Size	pKa (Conjugate Acid)	Structural Driver
Pyrrolidine	5	~11.27	Relieved eclipsing strain upon protonation.
Piperidine	6	~11.22	Ideal chair geometry; efficient cation solvation.
Azepane	7	~11.07	Increased entropy; slightly poorer cation solvation.

Note: Values are for unsubstituted rings in water at 25°C. N-alkylation typically lowers pKa by 0.5 - 1.0 units depending on the substituent.

Lipophilicity (LogP/LogD)

Azepane is more lipophilic than piperidine due to the additional methylene (-CH₂-) unit.

- LogP (Piperidine Azepane): +0.3 to +0.5 units.
- Implication: Azepane analogs often show higher blood-brain barrier (BBB) permeability but lower aqueous solubility.

Metabolic Stability & Alpha-Oxidation

The "Achilles' heel" of the azepane scaffold is the high reactivity of the

-carbons (C2 and C7) adjacent to the nitrogen. These positions are electron-rich and sterically accessible, making them prime targets for Cytochrome P450 (CYP450) mediated oxidation.

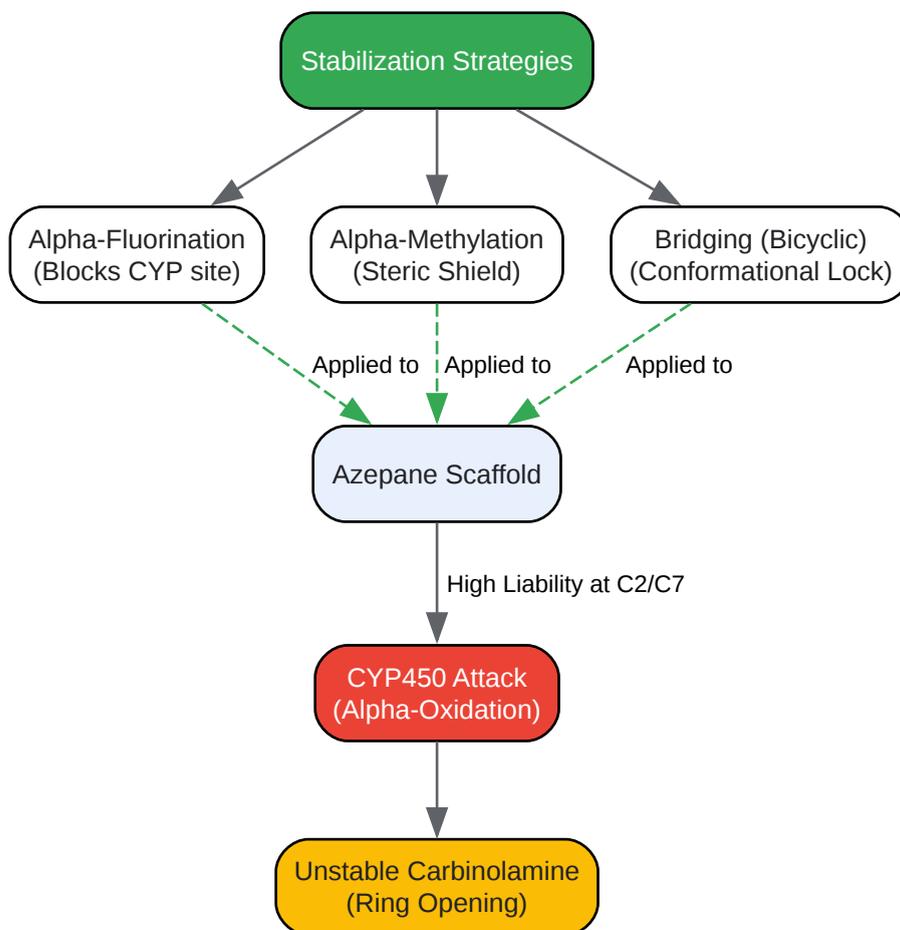
Mechanism of Instability

- -Hydroxylation: CYP450 inserts an oxygen at C2.
- Ring Opening: The resulting carbinolamine is unstable and spontaneously collapses to an amino-aldehyde.
- Dealkylation: Further oxidation leads to N-dealkylation or oxidative cleavage of the ring.

Mitigation Strategy: The "Block & Bridge" Approach

To stabilize the ring, medicinal chemists employ two primary strategies:

- -Blocking: Introducing Fluorine or Methyl groups at C2/C7 to block metabolic attack (C-F bond is metabolically inert).
- Bridging: Creating bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) to rigidify the ring and sterically shield the -carbons.



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Caption: Metabolic pathway of azepane degradation and chemical strategies to enhance metabolic stability.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Validating the ionization state for solubility and permeability predictions.

- Preparation: Dissolve 5-10 mg of the azepane derivative in 20 mL of degassed water/methanol (if solubility is low, use <5% MeOH).
- Apparatus: Use a standardized potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode and Ag/AgCl reference.

- Titration:
 - Acidify the sample to pH 2.0 using 0.1 M HCl.
 - Titrate with 0.1 M KOH (CO₂-free) in 0.1 pH increments up to pH 12.0.
 - Perform a blank titration (solvent only) to subtract background.
- Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the pK_a. For multiprotic systems, use Bjerrum plots to deconvolute overlapping pK_a values.

Protocol B: Conformational Analysis via Low-Temperature NMR

Distinguishing between flexible averaging and locked conformations.

- Sample: Dissolve 10 mg of compound in CD₂Cl₂ or CDCl₃/CFCl₃ (Freon mixture) to allow cooling to -100°C.
- Variable Temperature (VT) NMR:
 - Acquire ¹H NMR spectra starting at 25°C.
 - Cool in 20°C decrements down to -90°C.
- Observation:
 - At 25°C, azepane protons often appear as broad multiplets due to rapid pseudorotation.
 - Coalescence Temperature (): Note the temperature where peaks sharpen into distinct axial/equatorial signals.
 - Decoalescence: Below , the exchange is slow on the NMR timescale, revealing the ratio of Twist-Chair vs. Twist-Boat conformers.

- Calculation: Use the Gutowsky-Holm equation to calculate the free energy of activation () for the ring inversion at .

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